AFP464

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il s'agit d'un nouvel agent anticancéreux actuellement en essais cliniques pour le traitement du cancer du sein . L'AFP464 a été synthétisé pour améliorer la solubilité de l'aminoflavone, le composé parent, et subit une conversion rapide en aminoflavone par les estérases non spécifiques dans le plasma et le milieu de culture cellulaire .

Méthodes De Préparation

L'AFP464 est synthétisé par une série de réactions chimiques impliquant le composé parent, l'aminoflavone. La préparation implique les étapes suivantes :

Synthèse de l'aminoflavone :

Conversion en this compound : L'aminoflavone est ensuite mise à réagir avec la lysine pour former le promédicament de lysine, l'this compound.

En production industrielle, l'this compound est fourni dans des flacons stériles à usage unique contenant une solution jaune d'this compound à 10 mg/mL avec de l'acétate de sodium trihydraté et de l'acide acétique glacial. La solution peut être diluée davantage dans 5 % de dextrose dans l'eau pour obtenir une concentration comprise entre 0,25 mg/mL et 2,5 mg/mL .

Analyse Des Réactions Chimiques

L'AFP464 subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : L'this compound est rapidement hydrolysé par les estérases non spécifiques dans le plasma pour libérer l'aminoflavone.

Métabolisme par les enzymes du cytochrome P450 : L'aminoflavone, la forme active de l'this compound, est métabolisée par les enzymes du cytochrome P450, en particulier CYP1A1 et CYP1B1, pour former des métabolites réactifs qui se lient de manière covalente à l'ADN, provoquant des cassures double brin de l'ADN et la mort cellulaire.

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

Estérases : Enzymes qui catalysent l'hydrolyse de l'this compound en aminoflavone.

Enzymes du cytochrome P450 : Enzymes qui métabolisent l'aminoflavone en ses métabolites réactifs.

Les principaux produits formés à partir de ces réactions sont les métabolites réactifs de l'aminoflavone qui causent des dommages à l'ADN et la mort cellulaire .

4. Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer :

Agent anticancéreux : L'this compound est étudié comme traitement potentiel du cancer du sein, en particulier du cancer du sein positif aux récepteurs des œstrogènes.

Études mécanistiques : L'this compound est utilisé dans des études mécanistiques pour comprendre le rôle du récepteur des hydrocarbures aromatiques (AhR) dans le cancer et les voies moléculaires impliquées dans ses effets anticancéreux.

5. Mécanisme d'action

L'this compound exerce ses effets par l'activation de la voie de signalisation du récepteur des hydrocarbures aromatiques (AhR). Après liaison à l'AhR dans le cytoplasme, le complexe this compound-AhR dimérise avec le translocateur nucléaire de l'AhR et est transporté dans le noyau. Dans le noyau, le complexe induit l'expression des enzymes du cytochrome P450, en particulier CYP1A1 et CYP1B1 . Ces enzymes métabolisent l'aminoflavone en métabolites réactifs qui se lient de manière covalente à l'ADN, provoquant des cassures double brin de l'ADN et la mort cellulaire . Ce processus conduit également à l'activation de la protéine suppressive de tumeur p53 et à l'induction de l'apoptose .

Applications De Recherche Scientifique

AFP464 has several scientific research applications, particularly in the field of cancer research:

Anticancer Agent: this compound is being investigated as a potential treatment for breast cancer, particularly estrogen receptor-positive breast cancer.

Mechanistic Studies: This compound is used in mechanistic studies to understand the role of the aryl hydrocarbon receptor (AhR) in cancer and the molecular pathways involved in its anticancer effects.

Mécanisme D'action

AFP464 exerts its effects through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. Upon binding to AhR in the cytoplasm, the this compound-AhR complex dimerizes with the AhR nuclear translocator and is shuttled into the nucleus. In the nucleus, the complex induces the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1 . These enzymes metabolize aminoflavone to reactive metabolites that bind covalently to DNA, causing DNA double-strand breaks and cell death . This process also leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis .

Comparaison Avec Des Composés Similaires

L'AFP464 est unique en sa capacité à induire sa propre activation métabolique par les enzymes du cytochrome P450, conduisant à la formation de métabolites dommageables à l'ADN. Des composés similaires incluent :

Aminoflavone (AF) : Le composé parent de l'this compound, qui cible également le récepteur des hydrocarbures aromatiques et subit une activation métabolique similaire.

L'this compound se distingue par son mécanisme d'action unique et son potentiel d'utilisation dans des thérapies combinées pour améliorer ses effets anticancéreux .

Propriétés

Numéro CAS |

468719-53-1 |

|---|---|

Formule moléculaire |

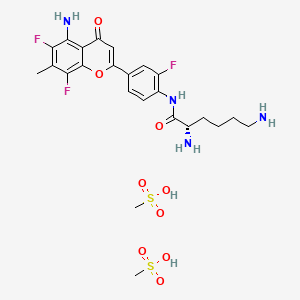

C24H31F3N4O9S2 |

Poids moléculaire |

640.7 g/mol |

Nom IUPAC |

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;methanesulfonic acid |

InChI |

InChI=1S/C22H23F3N4O3.2CH4O3S/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26;2*1-5(2,3)4/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31);2*1H3,(H,2,3,4)/t13-;;/m0../s1 |

Clé InChI |

FDQJDUBLCBZBCQ-GXKRWWSZSA-N |

SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |

SMILES isomérique |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |

SMILES canonique |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F.CS(=O)(=O)O.CS(=O)(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AFP-464, AFP464, AFP 464 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.